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Compound of Interest

Compound Name: RS-0466

Cat. No.: B1680041

For Researchers, Scientists, and Drug Development Professionals

AZD1775, also known as adavosertib or MK-1775, is a first-in-class, orally active, and selective
small-molecule inhibitor of the Weel kinase.[1][2] Weel is a crucial regulator of the G2/M cell
cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for
repair.[3][4] By inhibiting Weel, AZD1775 abrogates this checkpoint, leading to premature
mitotic entry and subsequent cell death, particularly in cancer cells with existing DNA damage
or compromised G1 checkpoint function, often due to p53 mutations.[3][4][5] This guide
provides a comprehensive technical overview of AZD1775, summarizing quantitative data,
experimental protocols, and key signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for AZD1775 from various preclinical and
clinical studies.

Table 1: In Vitro Activity
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Cell Line/Assay

Parameter Value . Source
Condition
Weel Kinase ICso 5.2nM Cell-free assay [1][6]
49 nM (ECso for _
) ) WiDr cells (mutated
Cell Proliferation ICso CDC2Y15 [1]
. p53)
phosphorylation)
HT29 colorectal
184 nM [7]
cancer cells
Table 2: In Vivo Pharmacokinetics (Human)
Parameter Value Dosing Source
T (half-life) ~11 hours Single agent [8]

1192 nM (fasted), )
Cmax 300 mg single dose
965.9 nM (fed)

[2]

Similar in fed vs. .
AUC 300 mg single dose
fasted state

[2]

Table 3: Clinical Efficacy (Combination Therapy)
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o Objective ]
L Combination Patient

Indication Response ] Source

Agent Population

Rate (ORR)

Refractory Solid ) Two confirmed Patients with

Single agent ) ) [8]
Tumors partial responses  BRCA mutations

Refractory/resist
TP53-mutated ) T
] Carboplatin 43% ant to first-line 9]
Ovarian Cancer ]
platinum therapy

Locally ) ] ) )

Cisplatin and 5 of 10 patients Neoadjuvant
Advanced ] [10][11]

Docetaxel (RECISTV1.1) setting
HNSCC
Locally )

o Median overall
Advanced Gemcitabine and ) )
) o survival of 21.7 Newly diagnosed  [12]
Pancreatic Radiation
months

Cancer

Experimental Protocols

Detailed methodologies for key experiments involving AZD1775 are outlined below.

This assay quantifies the direct inhibitory effect of AZD1775 on Weel kinase activity.

o Materials: Recombinant human Weel, [y-33P]ATP, and a suitable substrate like poly(Lys,

Tyn).[1]

e Procedure:

o The kinase reaction is performed in the presence of increasing concentrations of

AZD1775.[1]

o The reaction is initiated by adding [y-33P]ATP and incubated at 30°C for 30 minutes.[1]

o The radioactivity incorporated into the substrate is measured using a liquid scintillation

counter.[1]
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o The ICso value is determined from the dose-response curve.[1]
This assay assesses the cytotoxic effect of AZD1775 on cancer cells.

o Materials: Cancer cell lines, cell culture medium, AZD1775, and a viability reagent (e.qg.,
CellTiter-Glo).

e Procedure:
o Cells are seeded in 96-well plates and treated with a range of AZD1775 concentrations.
o After a set incubation period (e.g., 72 hours), the viability reagent is added.

o Luminescence, which correlates with the amount of ATP and thus viable cells, is
measured.

o The ICso is calculated from the resulting dose-response curve.
This protocol outlines the measurement of AZD1775 concentrations in patient plasma samples.

o Sample Collection: Blood samples are collected at various time points before and after drug
administration.[13][14]

o Sample Processing: Plasma is isolated by centrifugation and stored frozen.[13]

e Analytical Method: AZD1775 concentrations are measured using a validated method such as
hydrophilic interaction liquid chromatography with tandem mass spectrometry (LC/MS-MS).
[13]

o Parameter Calculation: Pharmacokinetic parameters like Cmax, AUC, and T%z are calculated
using noncompartmental analysis.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of AZD1775 and a typical
experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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